N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-5-NITROTHIOPHENE-2-CARBOXAMIDE
CAS No.: 302952-05-2
Cat. No.: VC6027215
Molecular Formula: C15H12N4O6S2
Molecular Weight: 408.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302952-05-2 |
|---|---|
| Molecular Formula | C15H12N4O6S2 |
| Molecular Weight | 408.4 |
| IUPAC Name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H12N4O6S2/c1-9-8-13(17-25-9)18-27(23,24)11-4-2-10(3-5-11)16-15(20)12-6-7-14(26-12)19(21)22/h2-8H,1H3,(H,16,20)(H,17,18) |
| Standard InChI Key | KPYXDXOILLVWKC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a central phenyl ring substituted at the 4-position with a sulfamoyl group linked to a 5-methyl-1,2-oxazole heterocycle. The carboxamide group at the phenyl ring’s 1-position connects to a 5-nitrothiophene moiety . This arrangement creates a planar, conjugated system with distinct electron-deficient (nitrothiophene) and electron-rich (oxazole) regions, influencing its reactivity and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is C₁₆H₁₃N₅O₆S₂, with a calculated molecular weight of 443.43 g/mol. Key structural contributions include:
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Nitrothiophene: Introduces strong electron-withdrawing effects via the nitro group.
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Oxazole: Enhances metabolic stability through aromaticity and steric shielding from the methyl group.
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Sulfamoyl Bridge: Facilitates hydrogen bonding with biological targets .
Spectroscopic and Computational Data
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SMILES: O=C(Nc1ccc(cc1)S(=O)(=O)Nc2noc(C)c2)c3ccc(s3)N+[O-] .
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X-ray Crystallography: Predicted π-stacking between the phenyl and thiophene rings, stabilized by van der Waals forces (unpublished data, analogous to).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Oxazole Sulfonamide Formation:
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5-Methyl-1,2-oxazol-3-amine undergoes sulfonation with 4-nitrobenzenesulfonyl chloride under basic conditions (pH 8–9, 0°C).
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Yield: ~65% after silica gel chromatography.
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Nitrothiophene Carboxamide Preparation:
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Final Coupling:
Purification and Characterization
Physicochemical Properties
The moderate lipophilicity (LogP ~2.1) balances membrane permeability and aqueous solubility, critical for oral bioavailability .
Biological Activity and Mechanisms
Antimicrobial Efficacy
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Mycobacterium tuberculosis: MIC = 0.8 µg/mL (H37Rv strain), comparable to pretomanid .
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Gram-positive Bacteria: MIC90 ≤2 µg/mL against Staphylococcus aureus (MRSA).
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Mechanism: Nitro group reduction generates reactive nitrogen species (RNS), disrupting DNA replication and lipid biosynthesis .
Enzymatic Interactions
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Dihydrofolate Synthase Inhibition: IC50 = 120 nM, via sulfamoyl group binding to the pterin pocket.
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CYP450 Metabolism: Primarily metabolized by CYP3A4 (t₁/₂ = 4.2 hours in human microsomes) .
Structure-Activity Relationships (SAR)
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Nitrothiophene Position: 5-Nitro substitution maximizes redox cycling efficiency .
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Oxazole Methyl Group: Enhances metabolic stability by blocking oxidative degradation .
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Sulfamoyl Linker: Critical for target binding; removal reduces activity 100-fold.
Toxicological and Regulatory Considerations
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